molecular formula C21H29N5O9S3 B1252720 Oxmetidine mesylate CAS No. 84455-52-7

Oxmetidine mesylate

Cat. No.: B1252720
CAS No.: 84455-52-7
M. Wt: 591.7 g/mol
InChI Key: KSTYTCDFRHRFLH-UHFFFAOYSA-N
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Description

Oxmetidine mesylate is a chemical compound known for its role as a histamine H2 receptor antagonist. It is primarily used in the treatment of peptic ulcers and other gastrointestinal disorders due to its ability to inhibit gastric acid secretion .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxmetidine mesylate involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include temperature control, solvent selection, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Oxmetidine mesylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .

Scientific Research Applications

Oxmetidine mesylate has several scientific research applications:

    Chemistry: It is used as a model compound in studies involving histamine H2 receptor antagonists.

    Biology: Research on this compound helps in understanding the role of histamine receptors in various biological processes.

    Medicine: It is investigated for its potential therapeutic effects in treating gastrointestinal disorders and its pharmacokinetics and pharmacodynamics.

    Industry: This compound is used in the development of new drugs targeting histamine receptors

Mechanism of Action

Oxmetidine mesylate exerts its effects by binding to histamine H2 receptors located on the basolateral membrane of gastric parietal cells. This binding inhibits the action of histamine, leading to reduced gastric acid secretion. The molecular targets include the histamine H2 receptors, and the pathways involved are related to the regulation of gastric acid production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxmetidine mesylate is unique due to its specific chemical structure, which provides a different pharmacokinetic profile and potency compared to other histamine H2 receptor antagonists. Its mesylate form enhances its solubility and stability, making it a valuable compound in both research and therapeutic applications .

Properties

CAS No.

84455-52-7

Molecular Formula

C21H29N5O9S3

Molecular Weight

591.7 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-ylmethyl)-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethylamino]-1H-pyrimidin-6-one;methanesulfonic acid

InChI

InChI=1S/C19H21N5O3S.2CH4O3S/c1-12-15(23-10-22-12)9-28-5-4-20-19-21-8-14(18(25)24-19)6-13-2-3-16-17(7-13)27-11-26-16;2*1-5(2,3)4/h2-3,7-8,10H,4-6,9,11H2,1H3,(H,22,23)(H2,20,21,24,25);2*1H3,(H,2,3,4)

InChI Key

KSTYTCDFRHRFLH-UHFFFAOYSA-N

SMILES

CC1=C(N=CN1)CSCCNC2=NC=C(C(=O)N2)CC3=CC4=C(C=C3)OCO4.CS(=O)(=O)O.CS(=O)(=O)O

Canonical SMILES

CC1=C(N=CN1)CSCCNC2=NC=C(C(=O)N2)CC3=CC4=C(C=C3)OCO4.CS(=O)(=O)O.CS(=O)(=O)O

Origin of Product

United States

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